5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Overview
Description
5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride is a chemical compound with the CAS Number: 2551116-78-8 . It has a molecular weight of 288.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride . The InChI code is 1S/C12H14BrN.ClH/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolidine-2,5-diones, are widely used in medicinal chemistry for developing treatments for human diseases. The pyrrolidine scaffold is valuable due to its stereochemistry and the ability to efficiently explore pharmacophore space, contributing to the discovery of bioactive molecules with target selectivity. Such compounds have shown potential in various biological profiles, highlighting the importance of pyrrolidine derivatives in drug design and discovery (Li Petri et al., 2021).
Diketopyrrolopyrroles: Optical Properties
Diketopyrrolopyrroles, which are structurally related to pyrrolidine-2,5-diones, have been utilized in various applications, including pigments, electronic devices, and fluorescence imaging. Their widespread use is attributed to their stability, straightforward synthesis, and excellent optical properties. This underscores the potential of structurally related compounds in material science and electronics (Grzybowski & Gryko, 2015).
Hybrid Catalysts in Organic Synthesis
Hybrid catalysts have been employed in synthesizing pyrano[2,3-d]pyrimidine scaffolds, a process relevant to the synthesis of compounds like 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione. Such catalysts facilitate the development of complex organic molecules, highlighting the potential applications of these compounds in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).
Conjugated Polymers and Electronics
Conjugated polymers containing pyrrolidine-2,5-dione units have been explored for their potential in electronic device applications. The unique properties of these polymers, derived from the electron-deficient pigments like pyrrolidine derivatives, suggest their utility in high-performance electronic devices, indicating the relevance of related chemical structures in developing new materials for electronics (Deng et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEXZGPBZMYCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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